molecular formula C7H3Cl2F2NO2 B1412928 3,6-Dichloro-2-nitrobenzodifluoride CAS No. 1806305-09-8

3,6-Dichloro-2-nitrobenzodifluoride

Cat. No. B1412928
CAS RN: 1806305-09-8
M. Wt: 242 g/mol
InChI Key: YFWNHFKBVXSCAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Dichloro-2-nitrobenzodifluoride, commonly referred to as DCNB, is an organofluorine compound that has been used in scientific research for many years. It is a member of the nitrobenzodifluoride family of compounds and is used in a variety of applications, including organic synthesis, analytical chemistry, and biochemistry. DCNB is also used in the study of enzyme inhibition and is known to have some pharmacological effects.

Scientific Research Applications

DCNB is widely used in scientific research for a variety of applications. It is commonly used as a reagent in organic synthesis, as it is a versatile fluorinating agent. It is also used in analytical chemistry, as it can be used to detect the presence of certain compounds. In addition, DCNB is used in biochemistry as an inhibitor of certain enzymes, such as acetylcholinesterase.

Mechanism of Action

The mechanism of action of DCNB is not fully understood. However, it is believed that it acts as an inhibitor of certain enzymes, such as acetylcholinesterase. It is thought that DCNB binds to the active site of the enzyme and prevents it from catalyzing the reaction. This results in the inhibition of the enzyme and the disruption of biochemical pathways.
Biochemical and Physiological Effects
DCNB has been shown to have a variety of biochemical and physiological effects. In animal studies, DCNB has been shown to inhibit acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain. This can result in increased alertness and memory, as well as increased muscle strength and coordination. DCNB has also been shown to have some anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

DCNB has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is a stable compound that is not easily degraded. It is also a versatile reagent that can be used in a variety of applications. However, DCNB also has some limitations. It is a toxic compound and should be handled with caution. In addition, it is not soluble in water, so it must be used in an appropriate solvent.

Future Directions

The use of DCNB in scientific research is expected to continue to grow in the future. It has potential applications in the fields of organic synthesis, analytical chemistry, biochemistry, and pharmacology. It could be used to synthesize new compounds or to study the effects of enzyme inhibition. In addition, it could be used to develop new medications or treatments for diseases. Finally, DCNB could be used to study the effects of environmental pollutants on biochemical pathways.

properties

IUPAC Name

1,4-dichloro-2-(difluoromethyl)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F2NO2/c8-3-1-2-4(9)6(12(13)14)5(3)7(10)11/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWNHFKBVXSCAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(F)F)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dichloro-2-nitrobenzodifluoride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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